molecular formula C11H16ClN3O5S2 B033294 Rimeporide Hydrochloride CAS No. 187870-95-7

Rimeporide Hydrochloride

Cat. No. B033294
CAS RN: 187870-95-7
M. Wt: 369.8 g/mol
InChI Key: OURUCFSGKCZIPX-UHFFFAOYSA-N
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Description

EMD-87580 hydrochloride, also known as rimeporide hydrochloride, is a potent and selective inhibitor of the sodium-hydrogen exchanger subtype 1 (NHE-1). This compound has shown significant potential in scientific research, particularly in the treatment of Duchenne muscular dystrophy. It is known for its ability to decrease intracellular sodium and calcium overload, which can be beneficial in various medical conditions .

Scientific Research Applications

EMD-87580 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

EMD-87580 hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger subtype 1 (NHE-1). This inhibition leads to a decrease in intracellular sodium and calcium levels, which can help prevent cellular damage and improve muscle function. The compound’s mode of action is mutation-independent, making it a promising therapeutic option for conditions like Duchenne muscular dystrophy .

Similar Compounds:

    Cariporide: Another NHE-1 inhibitor with similar properties but different chemical structure.

    Amiloride: A less selective NHE-1 inhibitor used in various medical applications.

Uniqueness of EMD-87580 Hydrochloride: EMD-87580 hydrochloride stands out due to its high selectivity and potency as an NHE-1 inhibitor. Its ability to decrease intracellular sodium and calcium overload makes it particularly valuable in treating conditions like Duchenne muscular dystrophy. Additionally, its mutation-independent mode of action provides a broader therapeutic potential compared to other similar compounds .

Future Directions

Rimeporide has shown promise in preclinical data collected in various animal models including dystrophin-deficient (mdx) mice . It has demonstrated anti-fibrotic and anti-inflammatory properties and there is evidence that NHE-1 inhibitors could play a significant role in modifying Duchenne muscular dystrophy cardiac and skeletal pathologies . The first study with Rimeporide in Duchenne muscular dystrophy patients showed positive effect upon a 4-week treatment, supporting its therapeutic potential in patients with Duchenne muscular dystrophy, primarily as a cardioprotective treatment . This provides rationale for further efficacy studies .

Biochemical Analysis

Biochemical Properties

Rimeporide Hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger (NHE-1) . This biochemical interaction plays a crucial role in maintaining the balance of sodium and hydrogen ions within cells . By inhibiting NHE-1, this compound can reduce pH, sodium, and calcium overload in cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to decrease intracellular sodium and calcium overload, and pH in cells of patients with Duchenne muscular dystrophy . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NHE-1 ion pump, thereby inhibiting its function . This inhibition reduces pH, sodium, and calcium overload in cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully documented, it has been used in various studies and has shown promising results over time . For instance, it has demonstrated efficacy in several animal models of Duchenne muscular dystrophy .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

Given its role as an NHE-1 inhibitor, it is likely to interact with enzymes and cofactors involved in ion transport .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. Given its role as an NHE-1 inhibitor, it is likely to be involved in the regulation of ion balance within cells .

Subcellular Localization

As an NHE-1 inhibitor, it is likely to be localized at the cell membrane where the NHE-1 ion pump is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EMD-87580 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of EMD-87580 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the final product .

Types of Reactions:

    Oxidation: EMD-87580 hydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: EMD-87580 hydrochloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURUCFSGKCZIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187870-95-7
Record name Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187870-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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